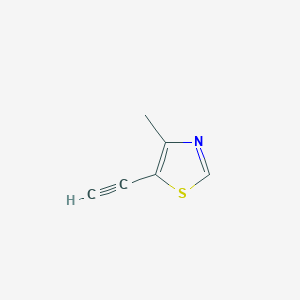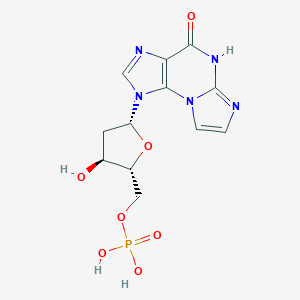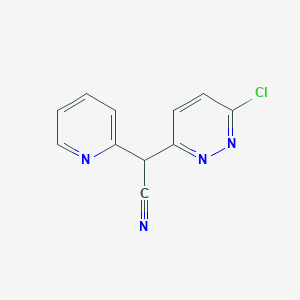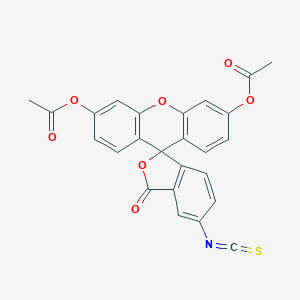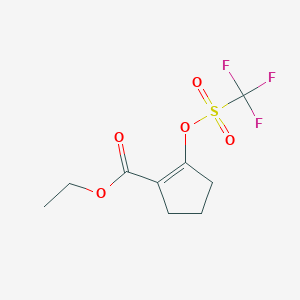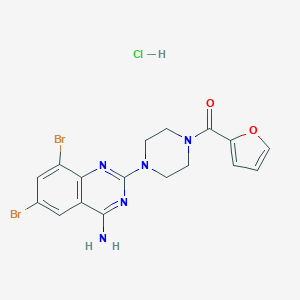
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, commonly known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential use in cancer treatment and other medical applications.
Mecanismo De Acción
AG-1478 works by binding to the ATP-binding site of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which prevents the receptor from activating downstream signaling pathways that are involved in cell growth and survival. This inhibition ultimately leads to the death of cancer cells and the reduction of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, AG-1478 has been shown to have other biochemical and physiological effects. It has been found to decrease the expression of inflammatory cytokines and to reduce the severity of allergic reactions. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AG-1478 is its specificity for 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, its use in lab experiments is limited by its relatively low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on AG-1478. One area of interest is the development of more potent and selective inhibitors of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride that can overcome resistance to current therapies. Another area of research is the investigation of the potential use of AG-1478 in combination with other drugs or therapies to enhance its anti-cancer effects. Finally, there is also interest in exploring the potential use of AG-1478 in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory conditions.
Métodos De Síntesis
AG-1478 can be synthesized through a multi-step process that involves the reaction of 6,8-dibromo-2-(4-nitrophenyl)quinazoline with 4-(2-furanylcarbonyl)piperazine in the presence of a reducing agent. The resulting intermediate is then treated with hydrochloric acid to yield AG-1478 in its hydrochloride salt form.
Aplicaciones Científicas De Investigación
AG-1478 has been widely used in scientific research to study the role of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of this compound, which is often overexpressed in many types of cancer.
Propiedades
Número CAS |
111218-74-7 |
|---|---|
Fórmula molecular |
C17H16Br2ClN5O2 |
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
[4-(4-amino-6,8-dibromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H15Br2N5O2.ClH/c18-10-8-11-14(12(19)9-10)21-17(22-15(11)20)24-5-3-23(4-6-24)16(25)13-2-1-7-26-13;/h1-2,7-9H,3-6H2,(H2,20,21,22);1H |
Clave InChI |
MQRZVBWLTDCEQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
SMILES canónico |
C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
Otros números CAS |
111218-74-7 |
Sinónimos |
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







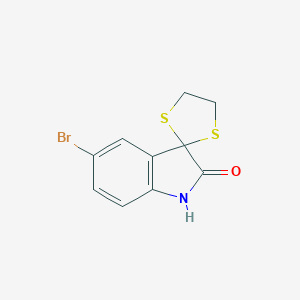
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
